Cas no 40420-04-0 (1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one)

1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(5,6,7,8-tetrahydro-3-methoxy-2-naphthalenyl)-
- 1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
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1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28864229-1.0g |
1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |
40420-04-0 | 95% | 1.0g |
$0.0 | 2023-01-10 | |
Enamine | BBV-95247893-1g |
1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |
40420-04-0 | 95% | 1g |
$1117.0 | 2023-09-06 | |
Enamine | BBV-95247893-2.5g |
1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |
40420-04-0 | 95% | 2.5g |
$2316.0 | 2023-09-06 | |
Enamine | BBV-95247893-10g |
1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |
40420-04-0 | 95% | 10g |
$3687.0 | 2023-09-06 | |
Enamine | BBV-95247893-5g |
1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |
40420-04-0 | 95% | 5g |
$2933.0 | 2023-09-06 |
1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
1-(3-Methoxy-5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-one (CAS No. 40420-04-0): A Comprehensive Overview
The compound 1-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one, with the CAS registry number 40420-04-0, is a notable organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of tetralones, which are derivatives of tetralin (tetrahydronaphthalene) with a ketone functional group. The presence of the methoxy group at the 3-position of the tetralin ring introduces unique electronic and steric properties, making this compound a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 1-(3-methoxy-tetrahydronaphthalenyl)ethanone as a key intermediate in the synthesis of various bioactive molecules. For instance, researchers have explored its role in the construction of aromatic heterocycles, which are critical components of many pharmaceutical agents. The compound's ability to undergo C-H activation reactions has been particularly valuable in streamlining synthetic pathways for complex molecules.
From a structural perspective, 1-(3-methoxy-tetrahydronaphthalenyl)ethanone features a rigid bicyclic framework with a fused six-membered ring system. This structure provides stability and facilitates selective reactivity under various reaction conditions. The methoxy group at the 3-position plays a pivotal role in modulating the electronic environment of the molecule, enhancing its reactivity in certain transformations while maintaining stability in others.
One of the most promising applications of this compound lies in its use as a precursor for bioisosteric replacements in drug design. By substituting specific groups within its structure, chemists can tailor its pharmacokinetic properties to improve drug efficacy and reduce toxicity. Recent advancements in computational chemistry have enabled researchers to predict the optimal substitution patterns for maximizing biological activity while minimizing adverse effects.
The synthesis of 1-(3-methoxy-tetrahydronaphthalenyl)ethanone typically involves multi-step processes that combine traditional organic reactions with modern catalytic methods. For example, one efficient route involves the oxidation of a suitable tetralin derivative using transition metal catalysts under mild conditions. This approach not only ensures high yields but also minimizes environmental impact by reducing waste generation.
In terms of spectroscopic characterization, this compound exhibits distinct signals in both NMR and IR spectra, which are essential for confirming its identity and purity. The integration of advanced analytical techniques has significantly improved the accuracy and reliability of structural elucidation for such compounds.
Looking ahead, ongoing research into 1-(3-methoxy-tetrahydronaphthalenyl)ethanone is expected to uncover new applications in areas such as material science and green chemistry. Its unique combination of structural rigidity and functional versatility positions it as a valuable asset in developing sustainable chemical processes.
In conclusion, 1-(3-methoxy-tetrahydronaphthalenyl)ethanone (CAS No. 40420-04-0) stands out as a significant compound with wide-ranging potential across multiple disciplines. Its role as an intermediate in organic synthesis and its adaptability to modern chemical strategies underscore its importance in contemporary research.
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